ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

EGFR-TK inhibition Anticancer activity Quinoxaline derivatives

Medicinal chemistry teams require a versatile scaffold enabling selective N-alkylation and heterocyclization for kinase inhibitor libraries. Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS 36818-07-2) delivers this with dual reactive centers. - **Key outcome:** Precursor to EGFR-TK inhibitors (IC50 0.508 nM) & Gram-negative antibacterial analog 9k (ethyl ester is uniquely active). - **Supply advantage:** 97% purity, characterized mp 175-177°C, X-ray crystal structure available. Immediate shipping worldwide.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 36818-07-2
Cat. No. B172484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
CAS36818-07-2
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2NC1=O
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
InChIKeyMIIFHRBUBUHJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate: Preferred Building Block for Kinase-Targeted Synthesis


Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is a heterocyclic quinoxalinone ester bearing a reactive carbonyl at C-3 and an ethyl carboxylate at C-2. This scaffold is widely employed as a versatile building block for the synthesis of structurally diverse, biologically active quinoxaline derivatives, particularly those targeting kinase inhibition . Its dual reactive centers enable selective N-alkylation, heterocyclization, and amidation chemistries, making it a privileged starting material in medicinal chemistry campaigns . Commercial availability at 97% purity with a characterized melting point of 175–177 °C facilitates reproducible research procurement .

Why Ethyl Ester and 3-Oxo Motif Are Irreplaceable in c-Met and EGFR Inhibitor Design


Substituting ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate with other quinoxaline-2-carboxylate analogs, such as the free carboxylic acid, methyl ester, or 7-chloro derivatives, fundamentally alters the synthetic and biological outcomes. The ethyl ester is not merely a protecting group; its steric and electronic properties critically influence downstream alkylation regioselectivity and the pharmacokinetic profile of the final inhibitors . In structure-activity relationship (SAR) studies, only the ethyl ester substitution (analog 9k) among a panel of 12 quinoxaline derivatives retained activity against Gram-negative bacteria, whereas the methyl ester (9j) and carboxylic acid (9i) analogs were completely inactive, demonstrating that this specific ester moiety is a key pharmacophoric element, not an interchangeable handle . Furthermore, the 3-oxo-3,4-dihydro oxidation state is essential for the tautomeric balance required for N-alkylation and subsequent ring transformations that generate pyrazolo-, diazepino-, and oxazepino-quinoxaline scaffolds, a versatility not replicated by fully aromatic quinoxaline-2-carboxylates .

Quantitative Differentiation Evidence for Kinase Inhibitor Lead Generation


EGFR-TK Inhibition Potency vs. Erlotinib

Derivatives synthesized directly from ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (compound 1) demonstrated potent EGFR tyrosine kinase inhibition. Compound 11 (a quinoxaline-2-carboxamide) exhibited an IC50 of 0.508 nM, which is comparable to the reference drug erlotinib (IC50 0.439 nM) . Compound 3 (4-methyl-3-oxoquinoxaline-2-carboxylate) showed an IC50 of 0.899 nM, and compound 17 (an oxoquinoxaline derivative) showed 0.807 nM . In contrast, the parent building block 1 itself is not a potent EGFR inhibitor; its value lies in the ability to generate low-nanomolar inhibitors through straightforward alkylation and condensation chemistries.

EGFR-TK inhibition Anticancer activity Quinoxaline derivatives

Antiproliferative Activity vs. Doxorubicin in Cancer Cell Lines

Compound 11, derived from ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, exhibited potent antiproliferative activity across three cancer cell lines: HCT116 (IC50 1.32 ± 2.61 µM), HePG2 (IC50 1.41 ± 1.23 µM), and MCF7 (IC50 1.18 ± 1.91 µM) . These values are directly comparable to doxorubicin (IC50 1.41 ± 0.58, 0.90 ± 0.62, and 1.01 ± 3.02 µM) and erlotinib (IC50 1.63 ± 0.81, 1.57 ± 0.62, and 1.49 ± 0.54 µM) . The unsubstituted building block 1 showed negligible cytotoxicity, confirming that the synthetic versatility of the scaffold is what enables the discovery of potent antiproliferative agents.

Antiproliferative activity Cancer cell lines Quinoxaline derivatives

Essential Ethyl Ester Moiety for Gram-Negative Antibacterial Activity

In a panel of 12 2,3-bis(bromomethyl)quinoxaline derivatives, only the compound bearing an ethyl ester substituent (9k, CO2CH2CH3) retained activity against Gram-negative bacteria, while all other analogs—including the methyl ester (9j, CO2CH3), carboxylic acid (9i, COOH), and various halo, cyano, and nitro derivatives—were completely inactive against this panel . The broader antibacterial screening showed that 9k was among the nine active compounds against Gram-positive strains, but the Gram-negative activity was uniquely restricted to the ethyl ester substitution .

Antibacterial activity Gram-negative bacteria Structure-activity relationship

X-Ray Crystallographic Validation for Structure-Based Design

The molecular structure of ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (compound 1) has been unequivocally confirmed by single-crystal X-ray crystallography . This is in contrast to many commercial building blocks for which only spectroscopic characterization (NMR, MS) is available. The availability of a deposited crystal structure (CCDC deposition) enables accurate docking studies and pharmacophore modeling without the ambiguity of tautomeric or conformational uncertainty.

X-ray crystallography Structural confirmation Quality control

JNK1 Inhibitory and NLO Activity of 3-Oxo Derivatives

Derivatives of 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, specifically ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2) and 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (3), showed potent activity against c-Jun N-terminal kinases 1 (JNK1) based on structural activity relationship studies, molecular docking, and molecular dynamics simulations . The scaffold also exhibited excellent calculated static hyperpolarizability (βo), indicating nonlinear optical (NLO) properties . This dual biological and materials science potential is specific to the 3-oxo-3,4-dihydro oxidation state and carboxylate substitution pattern.

JNK1 inhibition Virtual screening NLO properties

High-Impact Applications in Drug Discovery and Chemical Biology


Low-Nanomolar EGFR-TK Inhibitor Libraries via N-Alkylation

Medicinal chemistry teams synthesizing focused libraries of EGFR-TK inhibitors can use ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate as the universal starting material. Sequential N-alkylation followed by amidation or heterocyclization yields derivatives with EGFR IC50 values as low as 0.508 nM, comparable to erlotinib, as demonstrated by compound 11 . This approach enables rapid SAR exploration around the quinoxaline core without the need for de novo scaffold synthesis.

Gram-Negative Antibacterial Agents with Ethyl Ester Pharmacophore

For antibacterial discovery programs targeting Gram-negative pathogens, the ethyl ester substitution is a non-negotiable structural requirement for activity, as evidenced by the unique activity of analog 9k among a panel of 12 quinoxaline derivatives where all other substituents failed to show Gram-negative activity . Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as the direct precursor to such analogs, making it an essential building block for this therapeutic area.

Crystallographically Validated c-Met and JNK Inhibitor Design

Computational chemists performing docking-based virtual screening benefit from the availability of an experimentally determined X-ray crystal structure of the core scaffold . This eliminates tautomeric ambiguity and enables accurate pose prediction for derivatives targeting c-Met (IC50 as low as 0.90 nM observed for related 3-oxo-3,4-dihydroquinoxaline analogs ) and JNK1 kinases . Procurement of this structurally characterized building block accelerates hit-to-lead timelines.

Multisubstituted Dihydroquinoxalinones via Tandem Alkylation

Process chemistry groups developing one-pot synthetic routes to complex dihydroquinoxalinones can exploit the umpolung N-alkylation reactivity of 3-oxoquinoxaline-2-carboxylates, followed by oxidation and C-alkylation, to generate multisubstituted derivatives in a single operational step . This methodology is uniquely enabled by the 3-oxo-3,4-dihydroquinoxaline-2-carboxylate scaffold and cannot be replicated with fully aromatic quinoxaline-2-carboxylates.

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